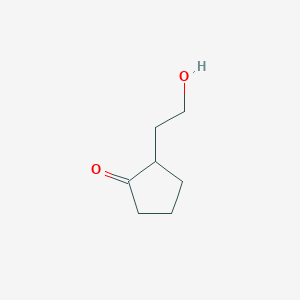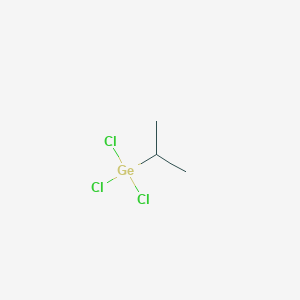
Germane, trichloro(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Germane, trichloro(1-methylethyl)-: is a chemical compound with the molecular formula C₄H₉Cl₃Ge . It is a derivative of germane, where three chlorine atoms and one 1-methylethyl group are attached to the germanium atom. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Germane, trichloro(1-methylethyl)- typically involves the reaction of germanium tetrachloride with isopropyl chloride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: On an industrial scale, the production of Germane, trichloro(1-methylethyl)- involves the chlorination of germanium compounds followed by the introduction of the 1-methylethyl group. This process is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Germane, trichloro(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: It can be reduced to form lower chlorides of germanium.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium alkoxides or amines are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include germanium dioxide, lower chlorides of germanium, and various substituted germanium compounds.
Applications De Recherche Scientifique
Chemistry: Germane, trichloro(1-methylethyl)- is used as a precursor in the synthesis of organogermanium compounds. It is also employed in the study of germanium chemistry and its reactivity.
Biology and Medicine: In biological research, this compound is used to investigate the effects of germanium-containing compounds on biological systems
Industry: Industrially, Germane, trichloro(1-methylethyl)- is used in the production of semiconductors and other electronic materials. It is also utilized in the manufacturing of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Germane, trichloro(1-methylethyl)- involves its interaction with various molecular targets. The chlorine atoms and the 1-methylethyl group influence the reactivity and stability of the compound. The pathways involved in its reactions include nucleophilic substitution and electrophilic addition, depending on the reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Trichlorogermane (GeHCl₃): Similar in structure but lacks the 1-methylethyl group.
Tetrachlorogermane (GeCl₄): Contains four chlorine atoms and no 1-methylethyl group.
Methyltrichlorogermane (CH₃GeCl₃): Contains a methyl group instead of a 1-methylethyl group.
Uniqueness: Germane, trichloro(1-methylethyl)- is unique due to the presence of the 1-methylethyl group, which imparts distinct chemical properties and reactivity compared to other germanium chlorides. This uniqueness makes it valuable in specific chemical syntheses and industrial applications.
Propriétés
Numéro CAS |
18689-03-7 |
|---|---|
Formule moléculaire |
C3H7Cl3Ge |
Poids moléculaire |
222.1 g/mol |
Nom IUPAC |
trichloro(propan-2-yl)germane |
InChI |
InChI=1S/C3H7Cl3Ge/c1-3(2)7(4,5)6/h3H,1-2H3 |
Clé InChI |
NFPJZAYCAMHYDZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Ge](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


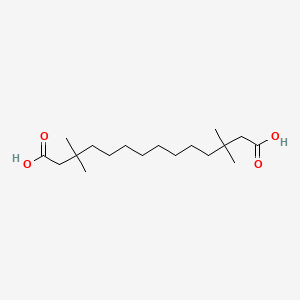
![N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B14698518.png)
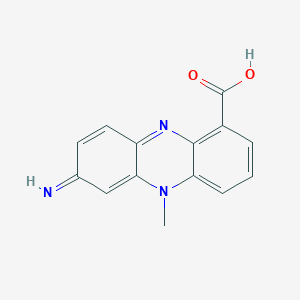
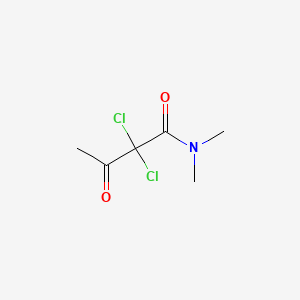
![butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14698559.png)
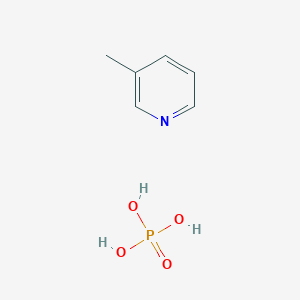
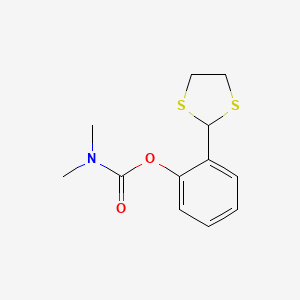
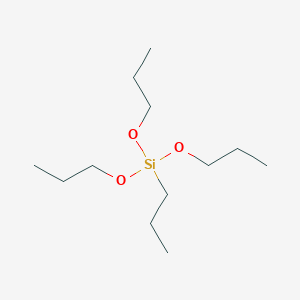

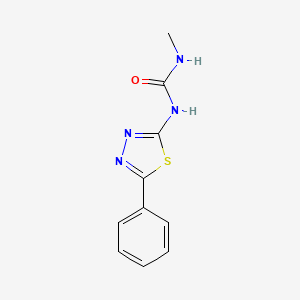
![Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate](/img/structure/B14698587.png)
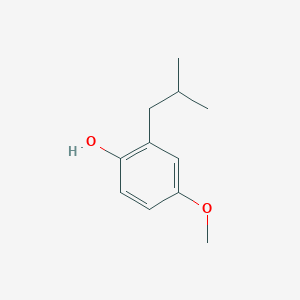
![7H-Benz[de]anthracen-7-one, 4,9-dichloro-](/img/structure/B14698610.png)
